3-(2-methoxyethyl)-N-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Description
3-(2-methoxyethyl)-N-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C19H19N3O5 and its molecular weight is 369.377. The purity is usually 95%.
BenchChem offers high-quality 3-(2-methoxyethyl)-N-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-methoxyethyl)-N-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds
Quinazoline derivatives have been synthesized for potential use as anti-inflammatory and analgesic agents. These novel compounds exhibit cyclooxygenase inhibition and possess analgesic and anti-inflammatory activities, suggesting their utility in drug development for related conditions (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Research on fluoroquinolone-based 4-thiazolidinones, a class related to quinazoline derivatives, indicates their synthesis and evaluation for antimicrobial activities. Such studies demonstrate the potential of these compounds in developing new antibacterial and antifungal treatments (Patel & Patel, 2010).
Cytotoxic Activity Against Cancer Cell Lines
Quinazoline derivatives have been studied for their growth inhibition properties against a series of cancer cell lines, offering insights into their potential as anticancer agents. This underscores the importance of these compounds in oncological research (Bu, Deady, & Denny, 2000).
Applications in Organic Synthesis
Palladium-catalyzed oxidative cyclization-alkoxycarbonylation of gamma-oxoalkynes, leading to the synthesis of various heterocyclic derivatives, showcases the versatility of these compounds in facilitating the development of new organic synthesis methodologies (Bacchi et al., 2005).
Ligands for Ion Channels
Studies on methoxylated tetrahydroisoquinolinium derivatives for their affinity toward apamin-sensitive Ca2+-activated K+ channels illustrate the potential of quinazoline-related compounds in neurological research, particularly in understanding ion channel regulation (Graulich et al., 2006).
properties
IUPAC Name |
3-(2-methoxyethyl)-N-(3-methoxyphenyl)-2,4-dioxo-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-26-9-8-22-18(24)15-7-6-12(10-16(15)21-19(22)25)17(23)20-13-4-3-5-14(11-13)27-2/h3-7,10-11H,8-9H2,1-2H3,(H,20,23)(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSKSWJNUNXVKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)OC)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.